molecular formula C24H32N4O3S2 B2913179 4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide CAS No. 681438-85-7

4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide

Cat. No.: B2913179
CAS No.: 681438-85-7
M. Wt: 488.67
InChI Key: UQQAWPNBWHEBPV-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a fused thiophene and pyridine ring system with a partially saturated bicyclic structure. Key features include:

  • Benzamide substituent: The benzamide group at position 2 is modified with a 4-(N-butyl-N-methylsulfamoyl) group, introducing both polar (sulfamoyl) and lipophilic (butyl) elements.

The compound’s design likely aims to optimize bioactivity and pharmacokinetics, building on earlier research showing that tetrahydrothieno[2,3-c]pyridine derivatives inhibit TNF-α production .

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S2/c1-7-8-13-28(6)33(30,31)17-11-9-16(10-12-17)21(29)26-22-19(15-25)18-14-23(2,3)27-24(4,5)20(18)32-22/h9-12,27H,7-8,13-14H2,1-6H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQAWPNBWHEBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with two key analogs:

Property Target Compound 4-Methoxy Analog Base Tetrahydrothieno[2,3-c]pyridine Core
Substituent (R) 4-(N-butyl-N-methylsulfamoyl) 4-methoxy Varied (e.g., nitro, amino, alkyl)
Molecular Formula C₂₅H₃₃N₅O₃S₂ (calculated) C₂₀H₂₃N₃O₂S Varies
Molecular Weight ~563.7 g/mol 369.483 g/mol Typically 300–450 g/mol
Solubility Moderate (polar groups: sulfamoyl; nonpolar: butyl) Likely lower in polar solvents due to methoxy Depends on substituents; nitro groups reduce solubility
Key Functional Groups Sulfamoyl (hydrogen bonding), butyl (lipophilicity) Methoxy (electron-donating, moderate polarity) Often include cyano, methyl, or heteroaromatic substitutions

Notes:

  • The butyl chain increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Bioactivity and Pharmacological Profiles

TNF-α Inhibition
  • The sulfamoyl group may enhance binding to inflammatory targets.
  • 4-Methoxy Analog : Bioactivity data unreported, but its simpler structure may limit potency compared to the target compound .
  • Base Core Derivatives: Compounds with electron-withdrawing groups (e.g., cyano) showed IC₅₀ values < 100 nM in LPS-stimulated rat blood assays .
Metabolic Stability
  • The tetramethyl groups in both the target compound and the 4-methoxy analog likely improve metabolic stability by shielding the core from oxidative degradation.
  • The sulfamoyl group may undergo slower hepatic metabolism compared to methoxy, extending half-life.

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